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Introduction
4-Hydroxy-6-iodoquinoline-3-carboxylic acid (CAS No. 302949-02-6) is a halogenated

derivative of the quinoline scaffold, a heterocyclic motif of significant interest in medicinal

chemistry and drug development.[1] The presence of the iodine atom, the carboxylic acid, and

the hydroxyl group imparts specific physicochemical properties that can influence molecular

interactions and biological activity. As with any compound intended for advanced research,

particularly in drug development, unambiguous structural confirmation and purity assessment

are paramount. Spectroscopic analysis provides the definitive data required for this purpose.

This technical guide offers a comprehensive overview of the expected spectroscopic data for 4-
Hydroxy-6-iodoquinoline-3-carboxylic acid. It is designed for researchers, scientists, and

drug development professionals who require a deep understanding of how to acquire and

interpret the analytical data for this and similar molecules. The methodologies and data

presented herein are based on established spectroscopic principles and data from closely

related iodo-quinoline analogs.[2]
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The foundational step in any spectroscopic analysis is a thorough understanding of the

molecule's structure. Key features of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid
(Molecular Formula: C₁₀H₆INO₃) that are pertinent to spectroscopic analysis include:[3]

Quinoline Core: A bicyclic aromatic system containing distinct protons and carbons.

Aromatic Protons: Protons on the benzene and pyridine rings, which will appear in the

aromatic region of the ¹H NMR spectrum.

Quaternary Carbons: Several carbons in the ring system and the carboxylic acid group that

will be visible in ¹³C NMR but not in proton-coupled spectra.

Functional Groups: A hydroxyl (-OH) group, a carboxylic acid (-COOH) group, and a carbon-

iodine (C-I) bond, all of which have characteristic signatures in infrared spectroscopy and

influence the electronic environment observed in NMR and mass spectrometry.

Caption: Molecular structure of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 4-Hydroxy-6-iodoquinoline-3-carboxylic acid, both ¹H and ¹³C

NMR are essential for full structural verification.

¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum provides information on the number of distinct protons, their chemical

environment, and their proximity to other protons.

Illustrative ¹H NMR Data (500 MHz, DMSO-d₆)
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~14.0 broad singlet - COOH

~12.0 broad singlet - 4-OH

~8.90 singlet - H2

~8.50 doublet ~2.0 H5

~8.00 doublet of doublets ~9.0, 2.0 H7

| ~7.60 | doublet | ~9.0 | H8 |

Interpretation and Expertise:

Downfield Protons: The protons of the carboxylic acid and hydroxyl groups are expected to

be significantly downfield and broad due to hydrogen bonding and exchange with residual

water in the DMSO solvent. The carboxylic acid proton in similar quinoline structures is often

observed around 14 ppm.[2]

Aromatic Region (7.5-9.0 ppm): The protons on the quinoline core appear in this region.

H2: The proton at the 2-position is adjacent to the nitrogen atom and is typically a singlet,

appearing highly deshielded.

H5, H7, H8: These protons form a coupled system on the benzo- part of the quinoline ring.

The iodine at position 6 influences their chemical shifts. H5 is expected to be a doublet

due to coupling with H7. H7 will appear as a doublet of doublets, coupling to both H8

(ortho-coupling, larger J value) and H5 (meta-coupling, smaller J value). H8 will be a

doublet due to ortho-coupling with H7.

¹³C NMR Spectroscopy: Carbon Backbone Mapping
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule.

Illustrative ¹³C NMR Data (125 MHz, DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment

~170.0 C=O (Carboxylic Acid)

~165.0 C4 (C-OH)

~145.0 C2

~140.0 C8a

~138.0 C7

~130.0 C5

~125.0 C4a

~120.0 C8

~110.0 C3

| ~95.0 | C6 (C-I) |

Interpretation and Expertise:

Carbonyl and C-OH: The carboxylic acid carbonyl carbon is the most downfield signal. The

C4 carbon, attached to the hydroxyl group, is also significantly deshielded.

Aromatic Carbons: The remaining aromatic carbons appear between 110 and 145 ppm.

Effect of Iodine (C6): The most upfield aromatic carbon is predicted to be C6. The "heavy

atom effect" of iodine causes a significant upfield shift for the directly attached carbon,

making this signal highly diagnostic.

Part 2: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues

based on its fragmentation pattern.

Illustrative Mass Spectrometry Data (ESI-)
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m/z (Mass-to-Charge Ratio) Assignment

313.94 [M-H]⁻ (Molecular Ion)

269.95 [M-H-CO₂]⁻

| 142.96 | [M-H-CO₂-I]⁻ |

Interpretation and Expertise:

Molecular Ion: The molecular weight of C₁₀H₆INO₃ is 314.94 g/mol . In negative ion

electrospray ionization (ESI-), the most prominent peak would be the deprotonated molecule

[M-H]⁻ at m/z 313.94. This confirms the molecular formula.

Fragmentation Pattern: A characteristic fragmentation pathway for carboxylic acids is the

loss of CO₂ (44 Da).[4] Therefore, a significant fragment at m/z 269.95, corresponding to the

loss of carbon dioxide from the molecular ion, is expected. Subsequent loss of the iodine

radical (127 Da) would lead to a fragment around m/z 142.96.

Part 3: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation, which causes bonds to vibrate at specific frequencies.

Illustrative FT-IR Data (Solid, ATR)
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Very Broad, Strong
O-H stretch (Carboxylic
Acid Dimer)

~3100 Broad, Medium O-H stretch (Phenolic)

1680-1710 Strong, Sharp
C=O stretch (Carboxylic Acid,

conjugated)

~1600, ~1550 Medium-Strong C=C stretch (Aromatic)

1210-1320 Strong
C-O stretch (Carboxylic

Acid/Phenol)

| ~900 | Broad, Medium | O-H bend (out-of-plane) |

Interpretation and Expertise:

O-H Stretching: The most prominent feature in the IR spectrum of a carboxylic acid is the

extremely broad O-H stretching band from 2500-3300 cm⁻¹.[5][6] This broadness is a result

of strong intermolecular hydrogen bonding (dimerization). The phenolic O-H stretch will likely

be superimposed within this region.

C=O Stretching: A strong, sharp peak between 1680-1710 cm⁻¹ is characteristic of a

carbonyl group in a conjugated carboxylic acid.[7] Conjugation with the quinoline ring system

lowers the frequency compared to a non-conjugated acid.

Fingerprint Region: Aromatic C=C stretching vibrations appear in the 1500-1600 cm⁻¹

region. The strong C-O stretching and broad O-H bending vibrations further confirm the

presence of the acid and hydroxyl functionalities.

Experimental Protocols & Workflows
To ensure data reproducibility and integrity, standardized protocols must be followed.

Workflow for Spectroscopic Analysis
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Sample Preparation

Data Acquisition

Data Analysis

4-Hydroxy-6-iodoquinoline-
3-carboxylic acid (Solid)

Dissolve ~5-10 mg
in 0.6 mL DMSO-d6

Dissolve ~1 mg in 1 mL
MeOH/H2O (1:1)

Place solid on ATR crystal
Acquire FT-IR Spectrum

Acquire 1H, 13C, COSY, HSQC
on 500 MHz Spectrometer

Infuse into ESI-MS
(Negative Ion Mode)

Process & Integrate Spectra
Assign Peaks

Identify Molecular Ion
Analyze Fragmentation

Identify Functional
Group Frequencies

Consolidate Data &
Confirm Structure

Click to download full resolution via product page

Caption: Standard workflow for the complete spectroscopic characterization.

Protocol 1: NMR Sample Preparation and Acquisition
Sample Weighing: Accurately weigh 5-10 mg of the solid compound.

Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of

deuterated dimethyl sulfoxide (DMSO-d₆).

Homogenization: Gently vortex or sonicate the tube until the sample is fully dissolved.
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Instrument Setup: Place the NMR tube in the spectrometer. Load standard acquisition

parameters for ¹H and ¹³C NMR on a 500 MHz instrument.

Acquisition: Run the ¹H NMR experiment, followed by the ¹³C NMR experiment. If necessary,

run 2D experiments like COSY and HSQC to confirm proton-proton and proton-carbon

correlations.

Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation,

phase correction, and baseline correction. Reference the solvent peak (DMSO at 2.50 ppm

for ¹H, 39.52 ppm for ¹³C).

Protocol 2: Mass Spectrometry Sample Preparation and
Acquisition

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable

solvent like methanol. Further dilute to approximately 1-10 µg/mL using a 1:1 mixture of

methanol and water.

Instrument Setup: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap) using a

known standard. Set the ionization source to Electrospray Ionization (ESI) in negative ion

mode.

Acquisition: Infuse the diluted sample into the mass spectrometer at a flow rate of 5-10

µL/min. Acquire the full scan mass spectrum over a range of m/z 50-500.

Fragmentation (MS/MS): If desired, perform a tandem MS (MS/MS) experiment by selecting

the [M-H]⁻ ion (m/z 313.9) for collision-induced dissociation (CID) to observe fragment ions.

Protocol 3: FT-IR Data Acquisition
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a

background spectrum.

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal,

ensuring good contact.
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Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a

resolution of 4 cm⁻¹.

Processing: The resulting spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance IR spectrum.

Conclusion
The combination of NMR, Mass Spectrometry, and IR Spectroscopy provides a complete and

unambiguous characterization of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid. Each

technique offers complementary information that, when synthesized, validates the molecular

structure with a high degree of confidence. The illustrative data and protocols provided in this

guide serve as a robust framework for researchers undertaking the analysis of this compound,

ensuring data integrity and facilitating downstream applications in chemical and pharmaceutical

research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3423438#spectroscopic-data-for-4-hydroxy-6-
iodoquinoline-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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